N-(2-bromophenyl)-2-hydroxy-4-methylbenzamide
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Overview
Description
N-(2-bromophenyl)-2-hydroxy-4-methylbenzamide is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a bromine atom attached to the phenyl ring, a hydroxyl group on the benzene ring, and a methyl group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Mechanism of Action
Target of Action
Compounds with similar structures have been known to interact with various enzymes and receptors .
Mode of Action
It’s worth noting that similar compounds have been involved in palladium-catalyzed heck/suzuki cascade reactions . In these reactions, the compound interacts with its targets, leading to changes in the molecular structure .
Biochemical Pathways
It’s known that similar compounds participate in suzuki–miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming reaction .
Result of Action
Similar compounds have been shown to result in the formation of new carbon-carbon bonds through palladium-catalyzed reactions .
Action Environment
It’s known that the efficacy of similar compounds can be influenced by factors such as temperature, ph, and the presence of other chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-bromophenyl)-2-hydroxy-4-methylbenzamide typically involves the reaction of 2-bromophenylamine with 2-hydroxy-4-methylbenzoic acid. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include a solvent like dichloromethane (DCM) and a temperature range of 0-25°C.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The process may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of automated systems can also enhance the reproducibility and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
N-(2-bromophenyl)-2-hydroxy-4-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea can be used under basic conditions.
Major Products
Oxidation: Formation of 2-bromo-4-methylbenzophenone.
Reduction: Formation of 2-hydroxy-4-methylbenzamide.
Substitution: Formation of N-(2-aminophenyl)-2-hydroxy-4-methylbenzamide or N-(2-thiophenyl)-2-hydroxy-4-methylbenzamide.
Scientific Research Applications
N-(2-bromophenyl)-2-hydroxy-4-methylbenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- N-(2-chlorophenyl)-2-hydroxy-4-methylbenzamide
- N-(2-fluorophenyl)-2-hydroxy-4-methylbenzamide
- N-(2-iodophenyl)-2-hydroxy-4-methylbenzamide
Uniqueness
N-(2-bromophenyl)-2-hydroxy-4-methylbenzamide is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Compared to its chloro, fluoro, and iodo analogs, the bromine atom provides a balance between reactivity and stability, making it a versatile compound for various applications.
Properties
IUPAC Name |
N-(2-bromophenyl)-2-hydroxy-4-methylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrNO2/c1-9-6-7-10(13(17)8-9)14(18)16-12-5-3-2-4-11(12)15/h2-8,17H,1H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRWNLKAWOORDBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NC2=CC=CC=C2Br)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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